molecular formula C18H14O3 B5256964 (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B5256964
M. Wt: 278.3 g/mol
InChI Key: VPRFGCYDONNHDN-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one is a chalcone derivative characterized by two furan rings substituted with aryl groups. Its molecular formula is C₂₁H₁₈O₃, with an average mass of 318.37 g/mol and a monoisotopic mass of 318.1256 g/mol . The 4-methylphenyl substituent on the furan ring introduces electron-donating properties, which may influence its chemical reactivity and biological activity compared to analogs with electron-withdrawing groups (e.g., halogens, nitro) or other substituents (e.g., methoxy, piperidinyl).

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)17-11-9-15(21-17)8-10-16(19)18-3-2-12-20-18/h2-12H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFGCYDONNHDN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating infections, inflammation, and cancer.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound’s ability to intercalate with DNA also contributes to its anticancer properties.

Comparison with Similar Compounds

Antifungal Activity
  • Compound 7 (1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one):
    • Potent against Candida krusei (higher activity than ketoconazole) .
    • Chlorophenyl groups enhance antifungal efficacy via hydrophobic interactions.
  • (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one :
    • MIC: 0.62 mg/mL against C. albicans LABMIC 0105 .
    • The target compound’s 4-methylphenyl group may reduce polarity, improving membrane permeability.
Anticancer Activity
  • LabMol-3 : (2E)-1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one
    • Selective cytotoxicity against HepG2 cells (IC₅₀ lower than cisplatin) .
    • Nitro groups induce oxidative stress, whereas methyl groups may modulate metabolic stability.
Tyrosinase Inhibition
  • (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one: High tyrosinase inhibition due to bromine’s electron-withdrawing effects and hydrogen bonding via hydroxyl groups .

Physicochemical Properties

Compound Substituents MP (°C) Yield (%) Purity (%) Molecular Weight (g/mol)
Target Compound 4-Methylphenyl 318.37
LabMol-70 4-(Methylsulfanyl)phenyl 152 25 100 272.34
LabMol-76 3-Iodophenyl 110 6 99.64 382.22
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one 4-Bromophenyl 277.11

Key Observations :

  • Bulky substituents (e.g., iodophenyl in LabMol-76) correlate with lower yields .
  • Methyl groups balance hydrophobicity and synthetic feasibility but may reduce tyrosinase inhibition compared to brominated analogs .

Theoretical and Structural Insights

  • Planarity and Crystal Packing :

    • In (E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one , the furan ring is twisted by 3.47° relative to the indole ring, affecting π-π stacking .
    • The target compound’s 4-methylphenyl group may induce similar torsional effects, altering binding to biological targets.

Biological Activity

Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study conducted on HepG2 liver cancer cells, the compound demonstrated remarkable antiproliferative effects . The IC50 value, which represents the concentration required to inhibit cell growth by 50%, was found to be 0.65 μM for this compound. This potency is particularly noteworthy when compared to established anticancer agents such as SAHA (IC50 = 2.91 μM) and CA-4 (IC50 = 0.54 μM) .

Table 1: Comparison of IC50 values against HepG2 cells

CompoundIC50 (μM)
(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one0.65
SAHA2.91
CA-40.54

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly against histone deacetylases (HDACs). HDACs are important epigenetic regulators and are often targeted in cancer therapy. The compound exhibited significant inhibitory activity against HDAC1 and HDAC2 isoforms .

Table 2: HDAC Inhibition Activity

EnzymeIC50 (μM)
HDAC10.047
HDAC20.086

These values are comparable to those of SAHA, a known HDAC inhibitor, which has IC50 values of 0.028 μM and 0.072 μM for HDAC1 and HDAC2, respectively .

Cell Cycle Analysis

The compound's effect on the cell cycle was investigated using flow cytometry. Treatment with the compound at its IC50 concentration for 48 hours resulted in a significant G2/M phase arrest in HepG2 cells .

Table 3: Cell Cycle Distribution after Treatment

PhaseControl (%)Treated (%)
G2/M7.2839.09
Pre-G11.5937.51

The increase in G2/M phase arrest is indicative of the compound's ability to interfere with cell division, a characteristic often observed in HDAC and tubulin inhibitors .

Apoptosis Induction

Further studies revealed that the compound induces apoptosis in cancer cells. This was evidenced by an increase in the pre-G1 phase population, which is often associated with apoptotic cells. The compound also activated caspase 3/7, key enzymes in the apoptotic pathway .

Structure-Activity Relationship

The biological activity of the compound is closely related to its structural features. The presence of the furan rings and the α,β-unsaturated ketone system contributes to its interaction with biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with amino acid residues in enzyme active sites likely plays a crucial role in its inhibitory activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.